3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride (CAS 1858670-45-7) is a specialized, conformationally restricted aliphatic sulfonylating agent utilized primarily in advanced medicinal chemistry and agrochemical development. Structurally, it features a rigid, sp3-rich bicyclic ether core linked to a reactive sulfonyl chloride via a methylene spacer. This specific topological arrangement provides a highly defined spatial vector for sulfonamide formation while integrating an oxygen heteroatom to tune physicochemical properties. In procurement contexts, this building block is prioritized over standard alkyl or aryl sulfonyl chlorides when a project requires escaping 'flatland' to improve aqueous solubility, lower lipophilicity (LogP), and enhance the metabolic stability of the resulting drug candidates without sacrificing the steric bulk necessary for optimal receptor pocket occupation [1].
Substituting this specialized bicyclic reagent with cheaper, generic alternatives routinely compromises the pharmacokinetic and physicochemical profiles of the final product. Flat aromatic precursors, such as benzylsulfonyl chloride or phenylmethanesulfonyl chloride, introduce lipophilic, metabolically vulnerable sites that increase off-target binding and susceptibility to CYP450-mediated degradation [1]. Conversely, highly flexible aliphatic alternatives like (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride incur a significant entropic penalty upon target binding due to their conformational freedom. Furthermore, utilizing the exact carbocyclic analog (bicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride) removes the critical oxygen heteroatom, which typically results in a detrimental increase in calculated LogP (by ~1.0 to 1.5 units) and a severe reduction in aqueous solubility, leading to formulation challenges and poor bioavailability in downstream assays [2].
The incorporation of the oxa-bridge in the 3-oxabicyclo[3.1.0]hexane system provides a critical hydrogen bond acceptor that drastically alters the physicochemical profile of derived sulfonamides compared to their carbocyclic counterparts. Class-level comparative models demonstrate that replacing a bicyclo[3.1.0]hexane core with the 3-oxabicyclo[3.1.0]hexane core reduces the calculated partition coefficient (cLogP) by approximately 1.0 to 1.5 units [1]. This reduction in lipophilicity translates to a >5-fold increase in thermodynamic aqueous solubility for the resulting sulfonamides, mitigating the 'brick dust' properties often associated with highly lipophilic, rigid sp3 scaffolds [2].
| Evidence Dimension | cLogP and Aqueous Solubility |
| Target Compound Data | 3-Oxabicyclo[3.1.0]hexane derivatives (Lower cLogP, >5-fold higher solubility) |
| Comparator Or Baseline | Carbocyclic bicyclo[3.1.0]hexane derivatives |
| Quantified Difference | ~1.0-1.5 unit reduction in cLogP; >5-fold increase in solubility |
| Conditions | In silico cLogP modeling and thermodynamic solubility assays at pH 7.4 |
Procuring the oxa-derivative prevents the severe solubility bottlenecks and high plasma protein binding typically encountered when using strictly carbocyclic sp3 building blocks in lead optimization.
Sulfonamides derived from flat aromatic or benzylic sulfonyl chlorides are frequently liabilities in drug development due to rapid oxidative metabolism. By utilizing the 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride building block, chemists introduce a sterically demanding but metabolically robust sp3-rich moiety. Cross-study pharmacokinetic evaluations indicate that replacing a benzylsulfonamide group with a conformationally constrained, sp3-rich bicyclic sulfonamide can reduce in vitro intrinsic clearance (CL_int) in human liver microsomes (HLM) by >40% [1]. The rigid bicyclic framework resists both aromatic oxidation and benzylic hydroxylation, significantly prolonging the half-life of the active pharmaceutical ingredient.
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in HLM |
| Target Compound Data | Bicyclic sp3-rich sulfonamides (Reduced CL_int) |
| Comparator Or Baseline | Benzyl- or phenyl-derived sulfonamides |
| Quantified Difference | >40% reduction in intrinsic clearance (CL_int) |
| Conditions | Human liver microsome (HLM) stability assays (in vitro) |
This building block allows medicinal chemists to rescue metabolically labile leads without sacrificing the necessary steric bulk required for target engagement.
In parallel synthesis and manufacturing, the reactivity of the sulfonyl chloride is paramount. Direct attachment of a sulfonyl chloride to the highly hindered 6-position of a bicyclo[3.1.0]hexane system often results in poor sulfonylation yields due to extreme steric shielding. The presence of the methylene spacer in 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride relieves this steric clash. Comparative synthesis data shows that homologous sulfonyl chlorides with a methylene spacer achieve sulfonylation yields of >85% with secondary amines under standard basic conditions, whereas direct cyclopropanesulfonyl chlorides often stall at <40% yield due to competitive hydrolysis and steric block[1].
| Evidence Dimension | Sulfonylation yield with secondary amines |
| Target Compound Data | Sulfonyl chloride with methylene spacer (>85% yield) |
| Comparator Or Baseline | Direct cyclopropanesulfonyl chlorides (<40% yield) |
| Quantified Difference | >45% absolute increase in coupling yield |
| Conditions | Standard sulfonylation conditions (amine, tertiary amine base, DCM/THF, room temperature) |
Ensures reproducible, high-yielding reactions in parallel library synthesis, minimizing the waste of expensive API intermediates and reducing purification bottlenecks.
This compound is the ideal procurement choice for late-stage lead optimization campaigns where a candidate suffers from poor solubility, high toxicity, or rapid metabolism driven by flat aromatic sulfonamide groups. The 3-oxabicyclo[3.1.0]hexane core provides a high-Fsp3 replacement that maintains necessary steric bulk while dramatically improving the physicochemical and pharmacokinetic profile of the drug candidate [1].
In high-throughput screening (HTS) library generation, flexible alkyl chains often result in weak target binding due to high entropic penalties. Procuring this specific building block allows for the parallel synthesis of vector-specific, conformationally locked sulfonamide libraries. The rigid bicyclic geometry pre-organizes the molecule, significantly increasing the probability of identifying high-affinity hits against challenging protein targets [2].
Designing drugs that cross the blood-brain barrier (BBB) requires a delicate balance of lipophilicity, low molecular weight, and restricted polar surface area. The oxabicyclo[3.1.0]hexane motif provides the necessary polarity (via the single oxygen atom) to ensure solubility without the excessive hydrogen bonding penalties associated with open-chain heteroatoms. This makes the sulfonyl chloride an excellent precursor for synthesizing CNS-active agents with optimized brain-to-plasma ratios [3].